molecular formula C21H22FNO4S B3005110 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448051-32-8

2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B3005110
CAS RN: 1448051-32-8
M. Wt: 403.47
InChI Key: RKELPPNPZGQLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C21H22FNO4S and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The core structure of this compound, the 8-azabicyclo[3.2.1]octane scaffold , is central to the family of tropane alkaloids . These alkaloids have a wide range of biological activities, making them significant in medical research and drug development. The stereoselective synthesis of this scaffold is crucial for creating bioactive compounds with potential therapeutic applications.

Drug Discovery

The unique 2-azabicyclo[3.2.1]octane system found in this compound is of considerable interest in drug discovery . Its presence as a key synthetic intermediate in several total syntheses underscores its importance. The structure poses a challenge in synthesis, which, when overcome, can lead to the development of new pharmacologically active molecules.

Neurological Research

The 8-azabicyclo[3.2.1]octane scaffold is known for its affinity to neuronal receptors, such as the nicotinic acetylcholine receptor . This makes the compound valuable for neurological research, particularly in studying receptor-ligand interactions and developing treatments for neurological disorders.

Chemical Synthesis of Reference Standards

Compounds with the 8-azabicyclo[3.2.1]octane structure are used in the synthesis of reference standards for various analytical purposes . These standards are essential for ensuring the accuracy and reliability of analytical methods used in pharmaceuticals, environmental testing, and other scientific fields.

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4S/c22-19-8-4-5-9-20(19)27-14-21(24)23-15-10-11-16(23)13-18(12-15)28(25,26)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELPPNPZGQLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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